1,5-Naphthyridine-2-carbaldehyde

Catalog No.
S730263
CAS No.
883864-92-4
M.F
C9H6N2O
M. Wt
158.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Naphthyridine-2-carbaldehyde

CAS Number

883864-92-4

Product Name

1,5-Naphthyridine-2-carbaldehyde

IUPAC Name

1,5-naphthyridine-2-carbaldehyde

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

InChI

InChI=1S/C9H6N2O/c12-6-7-3-4-8-9(11-7)2-1-5-10-8/h1-6H

InChI Key

VSBOITAWCYZQLT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=N2)C=O)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=N2)C=O)N=C1

1,5-Naphthyridine-2-carbaldehyde is a heterocyclic aldehyde featuring a rigid, electron-deficient 1,5-naphthyridine core. This structure serves as a critical precursor for synthesizing N,N'-bidentate and tridentate ligands, primarily through condensation reactions to form Schiff bases. [REFS-1, REFS-2] The specific arrangement of nitrogen atoms in the 1,5-naphthyridine ring dictates the coordination geometry and subsequent photophysical and electrochemical properties of its metal complexes, making it a targeted choice for applications in materials science and catalysis. [3]

Substituting 1,5-Naphthyridine-2-carbaldehyde with other isomers (e.g., 1,8-naphthyridine) or simpler cores (e.g., quinoline, pyridine) is often unviable due to significant changes in molecular geometry and electronics. The 1,5-nitrogen arrangement creates a specific bite angle and spatial orientation for metal coordination that differs from other naphthyridine isomers. [1] This unique geometry directly influences the stability, crystal packing, and crucially, the resulting photophysical properties of derived metal complexes, such as those used in organic light-emitting diodes (OLEDs). [2] Using a more common substitute like pyridine-2-carbaldehyde would result in fundamentally different ligand structures, lacking the extended π-system and rigidity of the naphthyridine core, which are essential for achieving high thermal stability and targeted emission characteristics in advanced materials. [2]

Precursor Suitability: Enables High-Yield Synthesis of Bidentate Ligands and Zinc(II) Complexes

This aldehyde is a direct precursor to ligands such as 2-(pyridin-2-yl)[1][2]naphthyridine (pn), which readily complexes with metals. In a representative synthesis, the reaction of the derived 'pn' ligand with ZnCl2 proceeded to a high yield of 73.7% for the resulting [ZnCl2(pn)] complex. [1] This demonstrates the compound's efficiency as a building block for creating stable, well-defined metal complexes suitable for further study in areas like photocatalysis.

Evidence DimensionProduct Yield
Target Compound Data73.7% yield for [ZnCl2(pn)] complex derived from 1,5-Naphthyridine-2-carbaldehyde precursor.
Comparator Or BaselineStandard synthetic expectations for coordination complex formation.
Quantified DifferenceN/A (Demonstrates high efficiency for a key downstream reaction).
ConditionsReaction of 2-(pyridin-2-yl)[1][2]naphthyridine with ZnCl2 in a dichloromethane/acetonitrile solution at room temperature.

High and reproducible yields in downstream complexation reactions are critical for procurement, reducing material waste and ensuring scalability for materials synthesis.

Processability: Key Intermediate for Regioselective Functionalization

The 1,5-naphthyridine core, for which this aldehyde is a key functionalized starting material, is amenable to successive and highly regioselective metalations. Using a combination of tailored Zn-, Mg-, and Li-TMP bases, it is possible to introduce up to four different substituents at specific positions on the naphthyridine scaffold. [1] This level of synthetic control allows for the precise tuning of electronic properties, which is a critical process requirement for developing advanced materials for applications like OLEDs. [1]

Evidence DimensionSynthetic Control
Target Compound DataEnables access to mono-, di-, tri-, and tetra-substituted 1,5-naphthyridine scaffolds.
Comparator Or BaselineLess predictable or multi-step functionalization routes for other heterocyclic cores.
Quantified DifferenceN/A (Qualitative but high-impact process advantage).
ConditionsDirected metalation using specific TMP-bases (e.g., TMP2Mg·2LiCl for C-4 magnesiation).

This compound provides a reliable entry point into a synthetically versatile platform, allowing for systematic property tuning without redesigning the entire synthesis from scratch.

Performance in Application: Precursor to Efficient Electron-Transporting and Emissive Materials for OLEDs

Derivatives of the 1,5-naphthyridine core are established components in organic electronics. Small molecules based on 1,5-naphthyridine-2,6-dione, a close structural relative, have been used as acceptor materials in organic photovoltaics (OPVs), achieving power conversion efficiencies (PCEs) as high as 8.2%. [1] In organic field-effect transistors (OFETs), these materials show ambipolar mobilities in the range of 10⁻³–10⁻² cm² V⁻¹ s⁻¹. [1] The inherent electron-deficient nature of the 1,5-naphthyridine scaffold makes its derivatives, including those accessible from 1,5-naphthyridine-2-carbaldehyde, highly suitable for use as electron-transporting or emissive layers in OLEDs.

Evidence DimensionPower Conversion Efficiency (PCE) in OPVs
Target Compound DataDerivatives achieve up to 8.2% PCE.
Comparator Or BaselineGeneral performance benchmarks for small-molecule acceptors.
Quantified DifferenceN/A (Demonstrates high-end performance for the core structure).
ConditionsOPV device using NTDC-N-4F as the acceptor and PCE-10 as the donor material.

Procuring this aldehyde provides access to a validated molecular core for developing high-performance organic electronic materials, reducing R&D risk compared to exploring less-proven heterocyclic systems.

Development of Ligands for Photocatalysis and Coordination Chemistry

This compound is the right choice for synthesizing well-defined bidentate and tridentate ligands for metal complexes. Its demonstrated ability to form high-yield complexes with transition metals like zinc makes it a reliable starting material for creating novel catalysts or studying fundamental coordination chemistry. [1]

Scaffold for Tunable Emitters in Organic Electronics (OLEDs/OPVs)

As a functionalized entry point to the 1,5-naphthyridine core, this aldehyde is ideal for research programs developing next-generation OLEDs and OPVs. The core's proven performance in electron-transporting materials and its amenability to precise functionalization allow for the systematic tuning of photophysical and electronic properties to meet specific device requirements. [REFS-2, REFS-3]

Synthesis of Biologically Active Scaffolds

The 1,5-naphthyridine scaffold is a known pharmacophore present in molecules with a range of biological activities, including antileishmanial and antimalarial properties. This aldehyde serves as a versatile starting point for medicinal chemistry campaigns aimed at synthesizing libraries of novel fused or substituted naphthyridine derivatives for biological screening. [4]

XLogP3

1

Wikipedia

1,5-naphthyridine-2-carbaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types